2-(ETHYLSULFANYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
Overview
Description
2-(ETHYLSULFANYL)-5H,6H,7H,8H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a useful research compound. Its molecular formula is C11H12N4OS and its molecular weight is 248.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(ethylthio)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is 248.07318219 g/mol and the complexity rating of the compound is 314. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Exploration
- Research has focused on the synthesis of novel heterocyclic compounds like 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one, using dimethyl-N-cyanoimidodithiocarbonate and 2-hydrazinobenzoic acid as building blocks. These studies pave the way for the development of diverse derivatives with potential pharmacological activities (Al-Salahi et al., 2011).
Antimicrobial Activities
- Novel quinazolin-4(3H)-one derivatives containing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety have been synthesized and shown to possess significant antimicrobial activities against phytopathogenic bacteria, with some compounds outperforming commercial bactericides (Lv et al., 2017).
Pharmacological Potentials
- A series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones synthesized from methyl anthranilate exhibited significant antihypertensive activity, suggesting the therapeutic potential of triazoloquinazolinone derivatives in cardiovascular diseases (Alagarsamy & Pathak, 2007).
Antifungal and Antibacterial Properties
- Synthesis and evaluation of novel imidazo[2′, 1′:5, 1]-1, 2, 4-triazolo[4, 3-c]-quinazoline derivatives revealed potent antibacterial activities, with some compounds showing higher efficacy than standard drugs against both Gram-positive and Gram-negative bacteria (Nasr et al., 2003).
Agricultural Applications
- Quinazoline thioether derivatives incorporating a 1,2,4-triazolo[4,3-a]pyridine moiety demonstrated noticeable antibacterial activities against phytopathogenic bacteria, highlighting their potential as agricultural antimicrobial agents for crop protection (Fan et al., 2019).
Properties
IUPAC Name |
2-ethylsulfanyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c1-2-17-11-13-10-12-8-4-3-5-9(16)7(8)6-15(10)14-11/h6H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYZHWUIIDVAPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C=C3C(=NC2=N1)CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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